Physical and chemical properties of 1-(methylthio)-2-propanol
Physical and chemical properties of 1-(methylthio)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(methylthio)-2-propanol (CAS No. 6943-87-9), a bifunctional molecule containing both a secondary alcohol and a thioether group. This document delves into its structural characteristics, physicochemical parameters, spectral data, synthesis, chemical reactivity, and safety considerations. The unique combination of functional groups makes this compound a subject of interest for potential applications in various scientific and industrial fields, which are also explored herein.
Introduction
1-(Methylthio)-2-propanol is a sulfur-containing organic compound that presents a unique set of chemical characteristics due to the presence of both a hydroxyl and a methylthio functional group. This structural arrangement allows for a diverse range of chemical transformations, making it a potentially valuable building block in organic synthesis. Understanding its fundamental properties is crucial for its effective utilization and safe handling in a laboratory and industrial context. This guide aims to consolidate the available technical information on 1-(methylthio)-2-propanol, providing a reliable resource for researchers and professionals.
Molecular Structure and Identification
The molecular structure of 1-(methylthio)-2-propanol consists of a three-carbon propane chain with a methylthio (-SCH₃) group at the C1 position and a hydroxyl (-OH) group at the C2 position.
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IUPAC Name: 1-(methylsulfanyl)propan-2-ol[1]
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CAS Number: 6943-87-9[1]
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Molecular Formula: C₄H₁₀OS[1]
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Molecular Weight: 106.19 g/mol [1]
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SMILES: CC(CSC)O[1]
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InChI Key: VHMYGROEIUZTQW-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 1-(methylthio)-2-propanol is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purities of the samples.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 171.3 °C at 760 mmHg67 °C at 20 Torr | , |
| Density | 0.997 g/cm³1.039 g/cm³ | , |
| pKa (predicted) | 14.43 ± 0.20 | |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. |
Synthesis of 1-(Methylthio)-2-propanol
While specific industrial-scale synthesis routes for 1-(methylthio)-2-propanol are not extensively documented in publicly available literature, a plausible and common laboratory-scale synthesis involves the nucleophilic ring-opening of propylene oxide.
Proposed Synthesis Workflow
A likely synthetic route is the reaction of propylene oxide with a sulfur nucleophile, such as sodium thiomethoxide (CH₃SNa). This reaction is analogous to the preparation of other 1-substituted-2-propanols.
Caption: Key chemical reactions of 1-(methylthio)-2-propanol.
Spectral Data and Analysis
The structural features of 1-(methylthio)-2-propanol can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A proton NMR spectrum of 1-(methylthio)-2-propanol would be expected to show the following signals:
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A singlet for the methyl protons of the thioether group (-SCH₃).
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A doublet for the methyl protons adjacent to the chiral center (-CH(OH)CH₃).
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A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)).
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A multiplet (likely an ABX system) for the two diastereotopic protons of the methylene group adjacent to the sulfur (-SCH₂-).
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A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum provides evidence for the four distinct carbon environments in the molecule. The PubChem database contains a reference to a ¹³C NMR spectrum for this compound. [1]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of key functional group absorptions:
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A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
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C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
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A C-O stretching vibration, typically in the 1100-1000 cm⁻¹ range for a secondary alcohol. A vapor phase IR spectrum is available for reference on PubChem. [1]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 106. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For thioethers, fragmentation often occurs at the C-S bond. A GC-MS spectrum is referenced in the PubChem database. [1]
Applications and Potential Uses
While specific, large-scale industrial applications for 1-(methylthio)-2-propanol are not well-documented, its bifunctional nature suggests several potential areas of use:
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Intermediate in Organic Synthesis: Its ability to undergo reactions at both the hydroxyl and thioether groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
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Flavor and Fragrance Industry: Related thioether alcohols, such as 3-(methylthio)-1-propanol, are known for their use in savory flavor compositions. [2]It is plausible that 1-(methylthio)-2-propanol could also have applications in this industry.
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Solvent Properties: Like other propanol derivatives, it may possess useful solvent properties for specific applications.
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Precursor for Polymers: The hydroxyl group allows for its incorporation into polyester or polyurethane chains, while the thioether group can be oxidized to a sulfoxide or sulfone, modifying the polymer's properties such as polarity and thermal stability.
Safety and Handling
1-(Methylthio)-2-propanol is classified as a combustible liquid and presents several health hazards. [1] GHS Hazard Classification: [1]* Flammable liquids: Category 4 (Combustible liquid)
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Acute toxicity, oral: Category 4 (Harmful if swallowed)
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Acute toxicity, dermal: Category 4 (Harmful in contact with skin)
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Skin corrosion/irritation: Category 2 (Causes skin irritation)
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Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)
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Acute toxicity, inhalation: Category 4 (Harmful if inhaled)
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Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)
Handling and Storage:
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Store in a well-ventilated place. Keep cool.
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Keep away from heat, sparks, open flames, and hot surfaces.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing mist, vapors, or spray.
Conclusion
1-(Methylthio)-2-propanol is a molecule with a rich potential for chemical transformations due to its dual functionality. This guide has summarized its key physical and chemical properties, plausible synthetic routes, characteristic reactivity, and spectral features. While its current industrial applications are not widely reported, its properties suggest it could be a valuable building block in various areas of chemical synthesis and materials science. As with any chemical, proper safety precautions are paramount when handling this compound. Further research into the specific applications of 1-(methylthio)-2-propanol could unveil new opportunities for its use in drug development and other advanced scientific fields.
References
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PubChem. (n.d.). 2-Propanol, 1-(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2010). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. National Center for Biotechnology Information. Retrieved from [Link]
